6-Propoxy-2-naphthaldehyde
Overview
Description
6-Propoxy-2-naphthaldehyde, also known as 6-Propyloxy-2-naphthaldehyde, is an organic chemical compound with the molecular formula C14H14O2. It belongs to the class of naphthalene derivatives and contains an aldehyde group (-CHO) and a propoxy group (-OCH2CH2CH3). The compound has a molecular weight of 214.26 g/mol .
Molecular Structure Analysis
The InChI code for 6-Propoxy-2-naphthaldehyde is1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11 (10-15)3-4-13 (12)9-14/h3-6,8-10H,2,7H2,1H3
. This indicates the presence of 14 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
6-Propoxy-2-naphthaldehyde is a solid compound . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Antiprotozoal and Cytotoxic Activities
Naphthalene derivatives, including 2-naphthaldehydes, have been explored for their antiprotozoal activity. A study by Ganapaty et al. (2006) on Diospyros assimilis roots identified naphthaldehyde compounds exhibiting moderate inhibition of parasites like T. brucei, T. cruzi, L. donovani, and cytotoxicity towards rat skeletal myoblasts (Ganapaty et al., 2006).
Synthesis and Application in Drug Development
Naphthaldehydes have been used as intermediates in the synthesis of various pharmaceutical compounds. For instance, Tong Guo-tong (2007) discussed synthesizing 6-Methoxy-2-naphthaldehyde as an intermediate of Nabumetone, a non-steroidal anti-inflammatory drug (Tong Guo-tong, 2007). Similarly, Mahmood et al. (2002) detailed the synthesis of a Naproxen precursor from 6-methoxy-2-naphthaldehyde (S. Mahmood, C. Brennan, M. Hossain, 2002).
Application in Sensing and Molecular Recognition
Das and Goswami (2017) highlighted the use of 2-Hydroxy-1-naphthaldehyde in developing various fluorescent chemosensors for detecting different cations and anions, demonstrating its versatility in supramolecular chemistry (A. Das, S. Goswami, 2017).
Photodegradation Studies
The photodegradation of chemicals like dichlorprop and 2-naphthoxyacetic acid has been studied, with 2-naphthaldehyde derivatives playing a critical role in these processes, as described by Climent and Miranda (1997) (M. Climent, M. Miranda, 1997).
Nonlinear Optical Properties
B. Sarojini et al. (2005) investigated the nonlinear optical property of 6-methoxy-2-naphthaldehyde, finding its potential for use in frequency conversion efficiency measurements (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).
Photorearrangement in Optical Storage Devices
Dvornikov et al. (1998) examined the photorearrangement of 1-nitro-2-naphthaldehyde, critical for developing new memory materials in two-photon three-dimensional optical storage devices (A. Dvornikov, C. M. Taylor, Yongchao. Liang, P. Rentzepis, 1998).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 6-Propoxy-2-naphthaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Mechanism of Action
Biochemical Pathways
A related compound, 6-hydroxy-2-naphthaldehyde, has been used in the synthesis of a mitochondrial-targeted ph fluorescent probe . This suggests that naphthaldehyde derivatives may have some interaction with mitochondrial processes.
Result of Action
The molecular and cellular effects of 6-Propoxy-2-naphthaldehyde’s action are currently unknown
properties
IUPAC Name |
6-propoxynaphthalene-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-7-16-14-6-5-12-8-11(10-15)3-4-13(12)9-14/h3-6,8-10H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZGEAUYRXRJGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-2-naphthaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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